

Spectroscopic Profile of 2-Fluoro-5-iodotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-iodotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Fluoro-5-iodotoluene** (CAS No. 452-68-6), a key intermediate in pharmaceutical and agrochemical synthesis. The document details available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, and presents representative Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols and a visual workflow for spectral data acquisition are also included to assist researchers in their analytical work.

Mass Spectrometry (MS)

Mass spectrometry of **2-Fluoro-5-iodotoluene** was conducted using electron ionization (EI), a hard ionization technique that provides detailed structural information through fragmentation.

Table 1: Mass Spectrometry Data for **2-Fluoro-5-iodotoluene**

Property	Value
Ionization Method	Electron Ionization (EI)
Molecular Formula	C ₇ H ₆ FI
Molecular Weight	236.02 g/mol
Major Ions (m/z)	Relative Intensity
236	Molecular Ion [M] ⁺ (Top Peak) [1]
109	[M - I] ⁺ (2nd Highest Peak) [1]
83	(3rd Highest Peak) [1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of **2-Fluoro-5-iodotoluene** is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples. Within the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller, characteristic ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Fluoro-5-iodotoluene** was obtained using Fourier Transform Infrared (FTIR) spectroscopy. The data provides insights into the functional groups and bonding within the molecule.

Table 2: Infrared (IR) Spectroscopy Data for **2-Fluoro-5-iodotoluene**

Property	Value
Instrument	Bruker Tensor 27 FT-IR [1]
Technique	Neat [1]
Characteristic Absorption Bands (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H Stretch
1600-1585	Aromatic C-C Stretch (in-ring)
1500-1400	Aromatic C-C Stretch (in-ring)
1250-1150	C-F Stretch
900-675	Aromatic C-H Out-of-Plane Bend
~500	C-I Stretch

Note: The listed absorption bands are representative for this class of compound and are consistent with the known structure of **2-Fluoro-5-iodotoluene**.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a neat analysis, a small drop of liquid **2-Fluoro-5-iodotoluene** is placed directly onto the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded by the detector. This provides a rapid and efficient way to obtain the infrared spectrum of a liquid sample without the need for solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule. While a publicly available, fully assigned dataset for **2-Fluoro-5-iodotoluene** is not readily available, the following tables present predicted and representative data based on the compound's structure and known chemical shift ranges for similar aromatic compounds.

¹H NMR Spectroscopy

Table 3: Representative ¹H NMR Data for **2-Fluoro-5-iodotoluene** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	dd	1H	H-6
~7.3	ddd	1H	H-4
~6.9	t	1H	H-3
~2.2	s	3H	-CH ₃

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets. The chemical shifts and multiplicities are estimations and would be subject to specific solvent effects and spectrometer frequency. Coupling constants (J) would provide further structural information.

¹³C NMR Spectroscopy

Table 4: Representative ¹³C NMR Data for **2-Fluoro-5-iodotoluene** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~160 (d, $^1\text{JCF} \approx 245$ Hz)	C-2
~140 (d)	C-4
~138 (d)	C-6
~125 (d)	C-1
~115 (d, $^2\text{JCF} \approx 20$ Hz)	C-3
~92	C-5
~14	-CH ₃

Note: The chemical shifts are estimations. The carbon attached to fluorine (C-2) would appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine atom would also exhibit smaller C-F couplings.

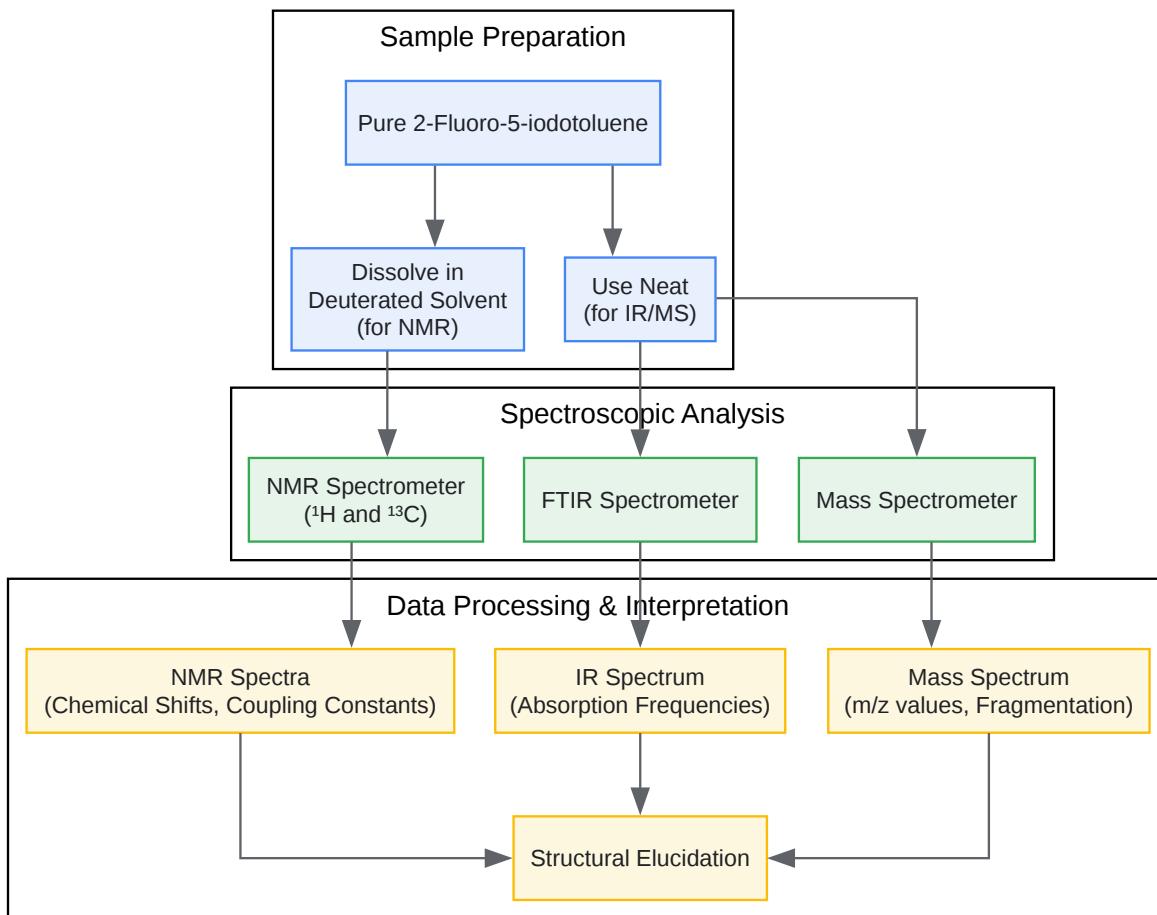
Experimental Protocol: NMR Spectroscopy

A sample of **2-Fluoro-5-iodotoluene** (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) in a 5 mm NMR tube. The tube is placed in the NMR spectrometer. For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom. The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure stability. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Fluoro-5-iodotoluene**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]
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